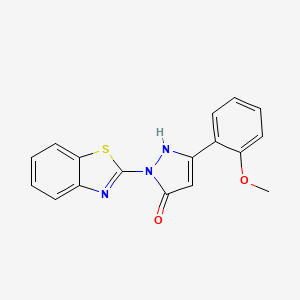

1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol

Description

This compound features a pyrazol-5-ol core substituted with a 1,3-benzothiazole group at position 1 and a 2-methoxyphenyl group at position 2. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting protein interactions or enzyme inhibition .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-22-14-8-4-2-6-11(14)13-10-16(21)20(19-13)17-18-12-7-3-5-9-15(12)23-17/h2-10,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEOWJSNOGUWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine derivatives to yield the desired pyrazole ring. The methoxyphenyl group can be introduced through electrophilic aromatic substitution or via a Suzuki coupling reaction.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Flow microreactor systems have been explored for their efficiency and sustainability in producing such complex molecules .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, nitration, or sulfonation can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific functional groups introduced or modified during the process .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating viral infections. For instance, derivatives similar to our compound have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). One study reported that specific benzothiazole derivatives exhibited IC50 values as low as 0.09 μM, indicating strong antiviral properties that warrant further investigation for therapeutic applications against MERS-CoV .

Antitumor Activity

Benzothiazole derivatives have been documented for their antitumor activities. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms by which 1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol exerts its antitumor effects require further elucidation but are promising based on related compounds .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been explored in several studies. Compounds featuring the benzothiazole ring have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound could be investigated for its utility in treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Al-Soud et al. (2006) | Antiviral | Demonstrated inhibition of HIV protease by benzothiazole derivatives. |

| Kini et al. (2007) | Antitumor | Reported significant cytotoxicity against various cancer cell lines by related compounds. |

| Munirajasekhar et al. (2011) | Anthelmintic | Evaluated the efficacy of benzothiazole derivatives against parasitic infections. |

Mechanism of Action

The mechanism by which 1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Electron-Donating vs.

- Heterocycle Replacements : Replacing benzothiazole with pyrimidine (e.g., compound 36 in ) shifts hydrogen-bonding and π-stacking capabilities, critical for target specificity.

- Trifluoromethyl Effects : The trifluoromethyl analog () likely exhibits enhanced lipophilicity and metabolic stability compared to the target compound.

Insights :

- Suzuki coupling and nucleophilic substitution (e.g., with organobromides ) are common strategies for introducing aryl/heteroaryl groups.

- Yields vary significantly based on substituent complexity; tetrazole-containing analogs () show moderate yields, while pyrimidine derivatives () achieve higher efficiency.

Physicochemical Properties

Table 3: Physical and Spectral Data

Biological Activity

1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure

The compound features a benzothiazole moiety linked to a pyrazole ring, which is substituted with a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 250.30 g/mol.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, studies have indicated that compounds similar to this compound demonstrate significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 10a | E. coli | 15 | |

| 10b | S. aureus | 18 | |

| 10c | P. mirabilis | 12 | |

| 10d | B. subtilis | 20 |

Anti-inflammatory Activity

The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds containing this structure have been tested against carrageenan-induced edema and showed results comparable to standard anti-inflammatory drugs like indomethacin.

Antiviral Activity

Benzothiazole derivatives have also been studied for their antiviral potential, particularly against viruses such as MERS-CoV. The inhibitory activity of related compounds has been documented, showcasing their potential as therapeutic agents in viral infections .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in various biological assays:

- Antimicrobial Screening : A series of synthesized pyrazole derivatives were tested against E. coli, S. aureus, and fungi like Aspergillus niger. The results indicated that certain substitutions significantly enhanced antimicrobial activity, with some compounds showing MIC values as low as 31.25 µg/mL against fungi .

- Anti-tubercular Activity : In another study, pyrazole derivatives were evaluated for their anti-tubercular properties against Mycobacterium tuberculosis. Compounds demonstrated varying degrees of inhibition, with some showing promising results compared to standard treatments .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and infection.

- Cell Membrane Disruption : Some compounds exhibit the ability to disrupt microbial cell membranes, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.